N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609396-31-7
VCID: VC4084639
InChI: InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H
SMILES: COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3

N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

CAS No.: 1609396-31-7

Cat. No.: VC4084639

Molecular Formula: C17H22BrNO2

Molecular Weight: 352.3

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide - 1609396-31-7

Specification

CAS No. 1609396-31-7
Molecular Formula C17H22BrNO2
Molecular Weight 352.3
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide
Standard InChI InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Standard InChI Key YGMPBXMDCVJFGW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br
Canonical SMILES COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₇H₂₂BrNO₂, molecular weight 352.3 g/mol) comprises a phenylethanamine backbone modified by an N-(2,4-dimethoxybenzyl) group and a hydrobromide counterion. The 2,4-dimethoxybenzyl moiety introduces electron-rich aromaticity, while the hydrobromide salt improves crystallinity and aqueous solubility. Key structural features include:

  • Phenylethanamine core: A two-carbon chain linking a phenyl ring to an amine group, a scaffold shared with neurotransmitters like dopamine and serotonin .

  • N-Benzyl substitution: The 2,4-dimethoxybenzyl group attached to the amine nitrogen modulates steric and electronic interactions, influencing receptor binding .

  • Hydrobromide salt: Ionic pairing with bromide enhances stability and facilitates purification.

A comparative analysis of related compounds reveals that N-benzylation typically increases affinity for serotonin receptors (5-HT₂), though selectivity varies with substitution patterns .

PropertyValue
CAS No.1609396-31-7
Molecular FormulaC₁₇H₂₂BrNO₂
Molecular Weight352.3 g/mol
IUPAC NameN-[(2,4-Dimethoxyphenyl)methyl]-2-phenylethanamine; hydrobromide
SMILESCOC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve methoxy protons (δ 3.7–3.9 ppm) and aromatic signals from the benzyl and phenyl groups.

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 352.3 (M+H⁺), with fragmentation patterns consistent with N-benzyl cleavage.

  • X-ray Crystallography: Although data for this specific compound is limited, analogous hydrobromide salts exhibit monoclinic crystal systems with Br⁻ participating in hydrogen-bonding networks .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of phenylethanamine precursors:

  • Benzylation: Reacting 2-phenylethanamine with 2,4-dimethoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) yields the N-benzylated intermediate.

  • Salt Formation: Treating the free base with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) precipitates the hydrobromide salt.

A patent detailing analogous N-methylphenethylamine syntheses highlights critical parameters for hydrogenation reactions, including:

  • Catalyst: Palladium on carbon (Pd/C) under 60–100 psi H₂ .

  • Temperature control: Staged heating (55–65°C initially, then 85–100°C) optimizes yield and minimizes byproducts .

  • Lewis acid additives: Aluminum chloride (AlCl₃) facilitates imine reduction during hydrogenation .

Purification and Yield

Crude product purification typically involves:

  • Recrystallization: Using ethanol/water mixtures to isolate the hydrobromide salt.

  • Column Chromatography: Silica gel elution with dichloromethane/methanol gradients removes unreacted benzylating agents.
    Reported yields range from 60–75%, contingent on reaction scale and solvent choice .

Physicochemical Properties

Solubility and Stability

As a hydrobromide salt, the compound exhibits:

  • Aqueous solubility: >50 mg/mL in water at 25°C, advantageous for in vitro assays.

  • Thermal stability: Decomposition onset at ~200°C, with melting point undetermined due to salt dissociation.
    Comparative data for 2-phenylethanamine derivatives indicate that dimethoxy substitution reduces volatility (boiling point >250°C estimated) .

Partition Coefficients

Calculated logP values (ChemAxon):

  • Free base: 2.8 ± 0.3 (moderate lipophilicity).

  • Hydrobromide salt: -1.2 ± 0.2 (high polarity due to ionization).
    These properties influence blood-brain barrier permeability, suggesting limited CNS activity without prodrug modification .

Research Applications

Medicinal Chemistry

As a versatile intermediate, this compound enables:

  • Analog synthesis: Modifying methoxy groups or phenyl substituents to explore structure-activity relationships.

  • Prodrug development: Esterification of the hydrobromide salt to enhance bioavailability.

Neuroscience Tools

  • Radioligand displacement: Tritiated versions could map 5-HT₂ receptor distribution .

  • Calcium imaging: Functional activity assays in transfected HEK293 cells .

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